3-Methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
3-Methoxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.
Mechanism of Action
Target of Action
3-Methoxy-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is believed to interact with various biological targets. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways are likely to contribute to the observed biological activities of this compound.
Result of Action
Benzofuran derivatives have been associated with various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound could have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzofuran derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives have been shown to localize to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals such as palladium or mercury .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Scientific Research Applications
3-Methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: A benzofuran derivative that undergoes similar chemical reactions and has comparable biological activities.
8-Methoxypsoralen: Used in the treatment of skin diseases and shares structural similarities with 3-Methoxy-1-benzofuran-2-carboxylic acid.
Angelicin: Another benzofuran derivative with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCFIBSONGMJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876224 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104315-56-2 | |
Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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